
Boc-Cys(Allocam)-OH DCHA
Descripción general
Descripción
“Boc-Cys(Allocam)-OH DCHA” is a compound that involves the use of cysteine protecting groups. Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .
Synthesis Analysis
Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo . Complications arising from use of DCC-HOBt coupling were not observed when using Boc-Cys(Pym)-OH .Molecular Structure Analysis
Peptides containing two Cys(Allocam) residues could be fully deprotected to give the corresponding disulfide when using I2, whereas the Allocam protecting groups remained intact when using conditions typically used for StBu/Mmt removal (20% BME, DTNP, 1% TFA, 5% TIS) .Chemical Reactions Analysis
The concept of protecting, and subsequently deprotecting, functional groups is of paramount importance in synthetic chemistry . Protecting group strategies in particular feature extensively in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .Aplicaciones Científicas De Investigación
-
Peptide and Protein Science
- Cysteine protecting groups, such as “Boc-Cys(Allocam)-OH DCHA”, are widely used in peptide and protein science . They enable a vast array of peptide and protein chemistry over the last several decades .
- Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
- The conditions used for its deprotection, use in Boc and Fmoc peptide synthesis, its comparison to other related Cys protecting groups, and notable applications of the Cys protecting group in peptide and protein chemistry are the focus of many studies .
-
Drug Discovery and Antibody Drug Conjugates (ADC)
- The cysteine conjugation strategy is based on the reaction between cysteine residues of antibodies and specific thio groups anchored on linkers .
- Compared with lysine-based conjugation, well-defined conjugation sites and specific thiol reactions help ADCs control Drug-to-Antibody Ratio (DAR) and heterogeneity .
- Therefore, cysteine conjugation is the main choice for ADC construction .
- BOC Sciences offers a comprehensive cysteine conjugation service, allowing the covalent attachment of cysteine molecules to a variety of biomolecules such as proteins, peptides, antibodies and small molecules .
-
Synthesis of Hydrophobic Peptides and Peptides Containing Ester and Thioester Moieties
- The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
- The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
-
Cysteine Bioconjugation with Vinylheteroarenes
- Vinylpyrimidine 2 reacted with Boc-Cys-OMe over a range of biologically relevant pHs .
- This reaction was observed at pH 7, 6 and 5, with second order rate constants of 0.510, 0.636 and 0.851 M-1s respectively .
- This suggests that Boc-Cys(Allocam)-OH DCHA could be used in bioconjugation reactions with vinylheteroarenes .
Safety And Hazards
Direcciones Futuras
The future directions in the field of cysteine protecting groups involve the development of increasingly sophisticated strategies for the protection and deprotection of cysteine. This will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6S.C12H23N/c1-5-6-20-11(18)14-8-22-7-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVQVUCGQPIZKU-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Cys(Allocam)-OH DCHA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)
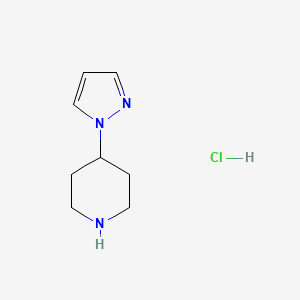
![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)
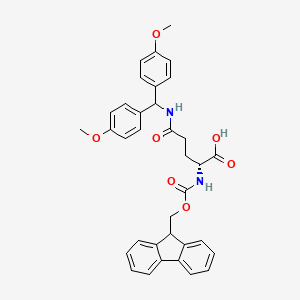
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)
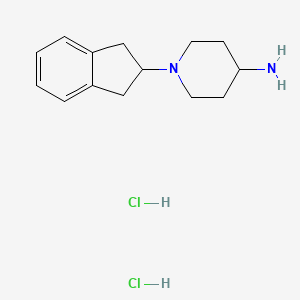
![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)
![1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride](/img/structure/B1442646.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)
![[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1442648.png)
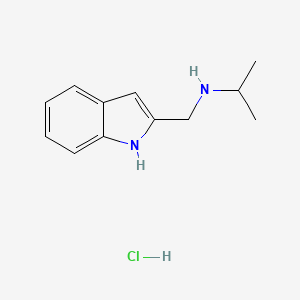
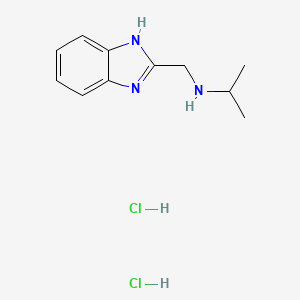
-amine dihydrochloride](/img/structure/B1442651.png)